molecular formula C12H8FNO3 B3267332 1-(4-Fluorophenoxy)-2-nitrobenzene CAS No. 4475-59-6

1-(4-Fluorophenoxy)-2-nitrobenzene

Cat. No. B3267332
CAS RN: 4475-59-6
M. Wt: 233.19 g/mol
InChI Key: LYUGUAHSQDRBNF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves the reaction between 4-fluorophenol and ethyl chloroacetate in acetone as the solvent. Refluxing these starting materials leads to the formation of 1-(4-Fluorophenoxy)-2-nitrobenzene .


Molecular Structure Analysis

The molecular structure consists of a benzene ring with a fluorine atom attached at the para position (4-position) and a phenoxy group (C₆H₅O) attached at the ortho position (2-position). The bromine atom is present on the benzene ring .

Scientific Research Applications

  • Photophysics and Photochemistry of Nitroaromatic Compounds

    • Nitroaromatic compounds like nitrobenzene have complex photophysics and photochemistry. Studies using CASPT2//CASSCF computations have characterized the main decay paths of these systems post-UV absorption. This research is crucial in understanding the photophysical properties of compounds similar to 1-(4-Fluorophenoxy)-2-nitrobenzene (Giussani & Worth, 2017).
  • Electrochemical Reduction Studies

    • The electrochemical reduction of nitrobenzene derivatives has been explored, providing insights into the reduction mechanisms of similar compounds. Such studies are significant for understanding the electrochemical behaviors of 1-(4-Fluorophenoxy)-2-nitrobenzene and related molecules (Silvester et al., 2006).
  • Detection and Degradation Processes

    • Detection methods for nitrobenzene and similar aromatics have been developed, which can aid in the identification and quantification of 1-(4-Fluorophenoxy)-2-nitrobenzene in environmental samples (Verma & Gupta, 1987). Furthermore, studies on the degradation of nitrobenzene by Fenton's reagent reveal the involvement of hydroxylation steps, which could be relevant to understanding the degradation pathways of 1-(4-Fluorophenoxy)-2-nitrobenzene (Carlos et al., 2008).
  • Substitution and Reaction Kinetics

    • Research on the substitution kinetics of nitrobenzenes and their reaction with phenols in the presence of potassium carbonate provides insights into the reactivity of 1-(4-Fluorophenoxy)-2-nitrobenzene (Khalfina & Vlasov, 2005).
  • Organometallic Chemistry Applications

    • Studies on bidentate benzimidazolylidene-Group 10 metal complexes, which include reactions starting from 1-fluoro-2-nitrobenzene, highlight potential applications of 1-(4-Fluorophenoxy)-2-nitrobenzene in the field of organometallic chemistry (Boydston et al., 2006).

Safety And Hazards

  • Precautionary Statements : Handle with care. Avoid inhalation, skin contact, and eye contact. Use appropriate protective equipment .

properties

IUPAC Name

1-(4-fluorophenoxy)-2-nitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FNO3/c13-9-5-7-10(8-6-9)17-12-4-2-1-3-11(12)14(15)16/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYUGUAHSQDRBNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])OC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Fluorophenoxy)-2-nitrobenzene

Synthesis routes and methods I

Procedure details

To a stirred solution of 1-fluoro-4-nitrobenzene (10 mmol) in DMF (20 mL) at rt, solid potassium carbonate (30 mmol) was added followed by addition of 4-fluorophenol (10 mmol) to the reaction mixture and heating to 80° C. until the reaction was complete as indicated by TLC or HPLC. After cooling to rt, the reaction mixture was poured into EtOAc (100 mL), washed with H2O (2×50 mL) and brine (50 mL), and dried over sodium sulfate. The solvent was removed in vacuuo to afford the desired 4-fluorophenoxy-1-nitrobenzene. The crude product may be used for further transformation.
Quantity
10 mmol
Type
reactant
Reaction Step One
Quantity
30 mmol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
10 mmol
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

2-(4-Fluorophenoxy)-1-nitrobenzene (0.87 g, 75%) was prepared from 4-fluorophenol (0.62 g, 5.5 mmol) and 1-fluoro-2-nitrobenzene (0.71 g, 5.0 mmol) following the general procedure A. This was reduced to 2-(4-fluorophenoxy)aniline (0.51 g, 68%) following general procedure B. N-[2-(4-Fluorophenoxy)phenyl]-N′-(thiazol-2-yl)urea (118 mg, 72%) was prepared from 2-(4-fluorophenoxy)aniline (102 mg, 0.5 mmol) and 2-aminothiazole (60 mg, 0.6 mmol) following the general procedure D.
Quantity
0.62 g
Type
reactant
Reaction Step One
Quantity
0.71 g
Type
reactant
Reaction Step One
Quantity
102 mg
Type
reactant
Reaction Step Two
Quantity
60 mg
Type
reactant
Reaction Step Two
Quantity
0.51 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
O Bueno, M Gargantilla, J Estévez-Gallego… - European Journal of …, 2019 - Elsevier
Microtubule targeting agents represent a very active arena in the development of anticancer agents. In particular, compounds binding at the colchicine site in tubulin are being deeply …
Number of citations: 5 www.sciencedirect.com
J Zhang, J Wu, Y Xiong, S Cao - scholar.archive.org
Supporting Information for Synthesis of unsymmetrical biaryl ethers through nickel-promoted coupling of polyfluoroarenes with ar Page 1 1 Supporting Information for Synthesis of …
Number of citations: 0 scholar.archive.org

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